1-Tert-butyl-3-{imidazo[1,2-b]pyridazin-6-yloxy}azetidine
Description
Properties
IUPAC Name |
6-(1-tert-butylazetidin-3-yl)oxyimidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-13(2,3)16-8-10(9-16)18-12-5-4-11-14-6-7-17(11)15-12/h4-7,10H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUHLFNSZMEBDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(C1)OC2=NN3C=CN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Tert-butyl-3-{imidazo[1,2-b]pyridazin-6-yloxy}azetidine typically involves multi-step synthetic routes. One common approach includes the formation of the imidazo[1,2-b]pyridazine core followed by the introduction of the azetidine and tert-butyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Tert-butyl-3-{imidazo[1,2-b]pyridazin-6-yloxy}azetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the imidazo[1,2-b]pyridazine ring.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound can be synthesized using reagents like sodium iodide in acetone. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a kinase inhibitor , particularly targeting the TAK1 kinase, which plays a significant role in various cancers. Its potential therapeutic applications include:
- Cancer Treatment : Research indicates that 1-tert-butyl-3-{imidazo[1,2-b]pyridazin-6-yloxy}azetidine may inhibit cancer cell proliferation by modulating signaling pathways involved in tumor growth .
- Multiple Myeloma : Ongoing studies are exploring its efficacy in treating multiple myeloma, a type of blood cancer characterized by the proliferation of malignant plasma cells .
Biological Research
In biological studies, this compound serves as a valuable tool for understanding cellular mechanisms:
- Kinase Activity Modulation : By inhibiting specific kinases, researchers can elucidate the roles these enzymes play in cellular signaling and disease progression .
- Cell Viability Assays : The compound has been evaluated for cytotoxicity against various cancer cell lines using MTT assays, demonstrating significant inhibitory effects comparable to established chemotherapeutics .
Case Study 1: Anticancer Efficacy
In a study evaluating novel compounds for anticancer properties, this compound was tested alongside other derivatives. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines (e.g., A549 and MCF-7), suggesting its potential as a lead candidate for further development .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways affected by the compound. It was found that treatment with this compound led to alterations in apoptosis-related signaling pathways in treated cells. This study provided insights into how this compound could be integrated into therapeutic strategies targeting malignancies .
Mechanism of Action
The mechanism of action of 1-Tert-butyl-3-{imidazo[1,2-b]pyridazin-6-yloxy}azetidine involves its interaction with specific molecular targets, such as kinases. The imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, inhibiting their activity. This inhibition disrupts signaling pathways involved in cell growth, differentiation, and apoptosis, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
1-Tert-butyl-3-{imidazo[1,2-b]pyridazin-6-yloxy}azetidine can be compared with other imidazo[1,2-b]pyridazine derivatives:
6-Substituted morpholine or piperazine imidazo[1,2-b]pyridazines: These compounds also inhibit TAK1 kinase but may have different selectivity and potency profiles.
Imidazo[1,2-a]pyrimidines: While structurally similar, these compounds have different biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which confers distinct biological properties
Biological Activity
1-Tert-butyl-3-{imidazo[1,2-b]pyridazin-6-yloxy}azetidine is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant research findings.
Chemical Structure
The compound consists of an azetidine ring substituted with a tert-butyl group and an imidazo[1,2-b]pyridazine moiety. This unique structure is believed to contribute to its biological activity.
Research indicates that compounds with imidazo[1,2-b]pyridazine scaffolds often act as inhibitors of key signaling pathways involved in cancer cell proliferation. Specifically, the compound is noted for its inhibition of the mTOR pathway, which is critical in regulating cell growth and metabolism.
Anti-Proliferative Effects
A study evaluated the anti-proliferative activities of various imidazo[1,2-b]pyridazine derivatives, including this compound. The results demonstrated significant activity against several human cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 0.02 |
| H460 (Lung) | 20.7 |
| MCF-7 (Breast) | N/A |
| HeLa (Cervical) | N/A |
These findings suggest that the compound exhibits potent anti-cancer properties, particularly against lung cancer cells .
Mechanistic Insights
The compound was shown to induce G1-phase cell cycle arrest in treated cells. It also suppressed phosphorylation of AKT and S6 proteins, which are downstream targets in the mTOR signaling pathway. This indicates that it may exert its effects through modulation of this critical pathway .
Case Studies
In vivo studies utilizing nude mice xenograft models demonstrated the efficacy of related compounds in reducing tumor size. For instance, a related imidazo[1,2-b]pyridazine derivative exhibited significant anticancer effects when administered to mice bearing A549 xenografts .
Research Findings
Recent patents and studies have described various derivatives of imidazo[1,2-b]pyridazines as promising candidates for further development as therapeutic agents. The structural modifications in these compounds can lead to enhanced potency and selectivity against specific cancer types .
Q & A
Q. Resolution Strategies :
Selectivity profiling : Use panels of related targets (e.g., 50+ kinases) to identify primary vs. secondary interactions .
Metabolite screening : Rule out artifacts from compound degradation (e.g., tert-butyl oxidation) .
Table 3 : Example conflicting bioactivity data
Advanced: What computational and experimental approaches optimize the pharmacokinetic (PK) properties of this compound?
Q. Experimental Validation :
- Microsomal stability assays : Human liver microsomes + NADPH, monitor parent compound depletion over 60 minutes .
- Plasma protein binding (PPB) : Equilibrium dialysis to assess free fraction (aim for <95% PPB) .
Basic: What reaction conditions are optimal for introducing the tert-butyl group onto the azetidine ring?
- Buchwald-Hartwig amination : Use Pd(OAc)₂/Xantphos with tert-butylamine in toluene (100°C, 12 hours) .
- SN2 alkylation : React azetidine with tert-butyl bromide in DMF/K₂CO₃ (60°C, 6 hours) .
Key Consideration : Steric hindrance from the tert-butyl group may necessitate elevated temperatures or bulky ligands (e.g., PtBu₃) for efficient coupling .
Advanced: How can crystallography or molecular docking elucidate target binding modes?
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to identify hydrogen bonds with hinge regions (e.g., imidazo N-H with kinase backbone) .
- Docking studies : Use Glide or AutoDock to predict binding poses, focusing on hydrophobic interactions with tert-butyl and π-stacking with imidazo[1,2-b]pyridazine .
Case Study : A related imidazo[1,2-b]pyridazine derivative showed a 2.1 Å resolution structure with RET kinase, confirming key interactions with the glycine-rich loop .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
